molecular formula C6H13N3S B3054365 1,3,5-Trimethyl-1,3,5-triazinane-2-thione CAS No. 59887-80-8

1,3,5-Trimethyl-1,3,5-triazinane-2-thione

Cat. No. B3054365
CAS RN: 59887-80-8
M. Wt: 159.26 g/mol
InChI Key: HDYDRQSACZXCAY-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-1,3,5-triazinane-2-thione , also known as hexahydro-1,3,5-trimethyl-1,3,5-triazine-2-thione , is an organic compound with the chemical formula (CH₃NCH₂)₃ . It exists as a colorless liquid that demonstrates solubility in various organic solvents. Structurally, it belongs to a group of related hexahydro-1,3,5-triazines, which typically form through the condensation reaction of amines and formaldehyde .


Synthesis Analysis

The synthesis of 1,3,5-Trimethyl-1,3,5-triazinane-2-thione involves the reaction of appropriate amines with formaldehyde. Detailed synthetic pathways and conditions may vary based on the specific starting materials and desired product purity. Researchers have explored various synthetic routes to obtain this compound, and further studies may refine existing methods or propose novel approaches .


Molecular Structure Analysis

The molecular formula of 1,3,5-Trimethyl-1,3,5-triazinane-2-thione is C₆H₁₃N₃S , with an average mass of approximately 159.253 Da . Its monoisotopic mass is approximately 159.083023 Da . The compound consists of a triazine ring with three methyl groups and a sulfur atom. The spatial arrangement of atoms within the molecule influences its chemical properties and reactivity .


Chemical Reactions Analysis

The chemical reactivity of 1,3,5-Trimethyl-1,3,5-triazinane-2-thione remains an area of interest. Researchers have investigated its behavior under various conditions, including reactions with other organic compounds, metal complexes, and oxidizing agents. Further studies are needed to explore its potential applications in synthetic chemistry and material science .

properties

IUPAC Name

1,3,5-trimethyl-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3S/c1-7-4-8(2)6(10)9(3)5-7/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYDRQSACZXCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CN(C(=S)N(C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873116
Record name 1,3,5-Trimethyl-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trimethyl-1,3,5-triazinane-2-thione

CAS RN

59887-80-8
Record name 1,3,5-Trimethyl-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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